4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-16-9-19(13-4-2-1-3-12(13)18-16)17(21)8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFVSDJBVICBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The dihydroquinoxalinone structure is then formed through a condensation reaction with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, particularly as an antitumor agent and an acetylcholinesterase inhibitor . The following sections detail its applications based on current findings.
Antitumor Activity
Recent studies have demonstrated that derivatives of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one show significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays revealed that compounds related to this structure exhibited IC50 values as low as 0.80 μM against MDA-MB-231 breast cancer cells and 0.050 μM against HepG2 liver cancer cells, indicating potent anticancer properties .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to apoptosis in cancer cells .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer’s disease.
- Case Study 2 : A series of synthesized compounds based on similar structures showed promising acetylcholinesterase inhibitory activity, with some derivatives achieving IC50 values around 2.7 µM . This suggests that modifications to the quinoxaline structure can enhance its efficacy against enzyme activity linked to cognitive decline.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Step 1 : Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Step 2 : Acetylation of the resulting compound using acetic anhydride or acetyl chloride.
- Step 3 : Cyclization to form the quinoxaline core through condensation reactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhances binding affinity to target proteins |
| Acetyl group | Increases lipophilicity and bioavailability |
| Dihydroquinoxaline core | Essential for biological activity and receptor interaction |
Mechanism of Action
The mechanism of action of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and quinoxaline derivatives, such as:
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Uniqueness
What sets 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its unique combination of the benzo[d][1,3]dioxole and dihydroquinoxalinone structures, which may confer distinct chemical and biological properties .
Biological Activity
The compound 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative that combines a quinoxaline core with a benzo[d][1,3]dioxole moiety. This unique structural combination is of significant interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride with appropriate amines to form the desired quinoxaline derivative. The synthetic route may also involve the use of catalysts and specific reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties exhibited significant cytotoxicity against various cancer cell lines (HepG2, HCT116, MCF7) with IC50 values ranging from 1.54 µM to 4.52 µM. These compounds were shown to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of similar compounds. The inhibition of acetylcholinesterase (AChE) is crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds designed with heterocyclic cores have shown promising AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that modifications in the structure can enhance bioactivity against neurodegenerative conditions.
Case Study 1: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms of derivatives containing benzo[d][1,3]dioxole revealed that they effectively inhibited cell proliferation in vitro. The study utilized flow cytometry for cell cycle analysis and annexin V-FITC assays to confirm apoptotic induction. The results indicated a significant increase in early and late apoptosis in treated cells compared to controls .
Case Study 2: In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with active sites of target enzymes involved in cancer progression and neurodegeneration . The computational models provide insights into structural modifications that could enhance efficacy.
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | EGFR inhibition, apoptosis |
| Anticancer | HCT116 | 1.54 | Cell cycle arrest |
| Anticancer | MCF7 | 4.52 | Mitochondrial pathway modulation |
| Neuroprotection | Acetylcholinesterase | 2.7 | Inhibition of enzyme activity |
Q & A
Q. What are the recommended synthetic routes for synthesizing 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions, including condensation and cyclization. For example, a benzo[d][1,3]dioxol-5-yl acetyl intermediate may be coupled with a dihydroquinoxalinone precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final structure . Optimization requires monitoring reaction temperatures (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (argon/nitrogen) to prevent oxidation. Purity can be enhanced via column chromatography with gradients of ethyl acetate/hexane .
Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry and stereochemistry. For example, the related compound 4-[(2,5-dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one was structurally confirmed via single-crystal X-ray diffraction (Cu-Kα radiation, θ range 3.1–27.5°) . Complementary techniques include H/C NMR (e.g., distinguishing diastereotopic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight within ±2 ppm error .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50 values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using:
- Positive controls : Compare with established inhibitors (e.g., doxorubicin for cytotoxicity assays).
- Dose-response curves : Use at least six concentrations to calculate IC50 with Hill slope validation.
- Solvent normalization : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
Cross-validate findings using orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT assays) .
Q. How can environmental impact assessments (e.g., degradation pathways, ecotoxicity) be designed for this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic degradation : Study hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis light, λ = 290–800 nm).
- Biotic degradation : Use OECD 301F (ready biodegradability) tests with activated sludge.
- Ecototoxicity : Conduct Daphnia magna acute toxicity (48h LC50) and algal growth inhibition (72h IC50) assays.
Analyze metabolites via HPLC-MS/MS and quantify persistence using half-life (t½) calculations .
Q. What experimental design principles apply to in vivo studies of this compound’s pharmacokinetics?
- Methodological Answer : Use a randomized block design with split-plot adjustments :
- Dosing groups : Include vehicle control, low/medium/high doses (n=6–8 animals/group).
- Sampling intervals : Collect plasma at t=0, 0.5, 1, 2, 4, 8, 12, 24h post-administration.
- Analytical validation : Quantify compound levels via LC-MS/MS with calibration curves (R² ≥0.99) and precision (CV ≤15%).
Compute pharmacokinetic parameters (AUC, Cmax, t½) using non-compartmental analysis (Phoenix WinNonlin®) .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24h. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Thermal stability : Store solid samples at 25°C/60% RH, 40°C/75% RH for 1–3 months. Assess polymorphic transitions via PXRD .
- Light sensitivity : Expose to 1.2 million lux-hours of visible light and 200 W·h/m² UV (ICH Q1B).
Advanced Mechanistic and Methodological Questions
Q. What advanced synthetic strategies (e.g., flow chemistry, microwave-assisted synthesis) could improve yield or reduce byproducts?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 20 min) while maintaining yield .
- Flow chemistry : Use microreactors for exothermic steps (e.g., acylations) to enhance heat dissipation and scalability.
- Catalytic optimization : Screen palladium/copper catalysts for Suzuki-Miyaura couplings of halogenated intermediates .
Q. How can researchers address data reproducibility challenges in SAR studies of this compound’s derivatives?
- Methodological Answer :
- Standardized libraries : Synthesize derivatives with systematic substitutions (e.g., -F, -Cl, -OMe) at positions 2, 3, and 7 of the quinoxalinone core .
- Machine learning : Train QSAR models (e.g., Random Forest, SVM) on datasets with ≥50 compounds to predict activity cliffs.
- Crystallographic docking : Validate binding poses using AutoDock Vina with co-crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What methodologies are critical for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Pharmacophore mapping : Identify essential moieties (e.g., benzo[d][1,3]dioxole for π-π stacking) via MOE or Schrödinger Suite .
- Free-Wilson analysis : Deconstruct analogs into substituent contributions to bioactivity (e.g., logP, H-bond donors).
- 3D-QSAR : Generate CoMFA/CoMSIA models using alignment rules based on the parent compound’s bioactive conformation .
Q. How can degradation pathways of this compound be elucidated to inform green chemistry practices?
- Methodological Answer :
- Advanced oxidation processes (AOPs) : Treat with UV/H2O2 or Fenton’s reagent, then identify intermediates via GC-MS or NMR .
- Computational tools : Predict degradation products using EAWAG-BBD Pathway Prediction System.
- Life cycle assessment (LCA) : Quantify environmental footprints (e.g., E-factor, atom economy) using SimaPro® .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
